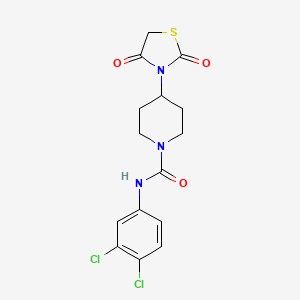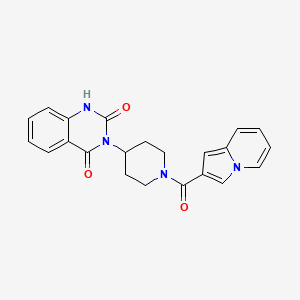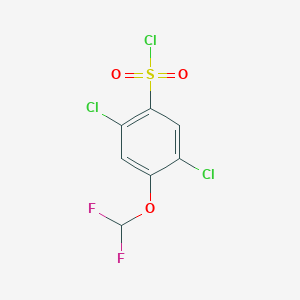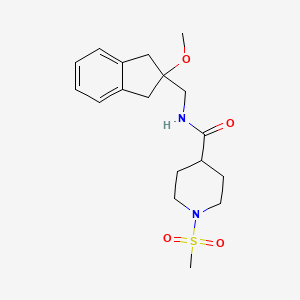![molecular formula C17H19N3O2 B2854417 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one CAS No. 2034502-58-2](/img/structure/B2854417.png)
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one” is a complex organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyrrolidine rings would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in its structure. For example, the pyrimidine ring might undergo reactions like alkylation, acylation, or halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the nature of its functional groups, and its stereochemistry.Wissenschaftliche Forschungsanwendungen
Photocycloaddition and Coordination Polymers
Research on similar pyridine and pyrrolidine derivatives demonstrates their utility in coordination polymers and photocycloaddition reactions. For instance, coordination polymers with pyridine and pyrrolidine motifs have been synthesized, showing selective luminescence sensing of iron(III) ions and dye adsorption properties (Hu et al., 2015). These findings suggest that "1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one" could potentially be explored for similar applications in photocycloaddition reactions and the development of coordination polymers with unique properties such as luminescence sensing and dye adsorption.
Electrochromic Devices
Derivatives of pyrroles, when synthesized and incorporated into polymers, have shown promising applications in electrochromic devices due to their high-contrast and coloration efficiency, as evidenced by research on dithienylpyrroles-based electrochromic polymers (Su et al., 2017). This suggests that compounds with pyrrolidine elements, such as "1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one," might be candidates for developing new materials for electrochromic applications, offering adjustable optical properties for smart windows, displays, and low-energy consumption screens.
Luminescent Lanthanide Compounds and Magnetic Materials
Lanthanide complexes involving pyridine and related heterocycles have been highlighted for their luminescent properties and potential in magnetic materials. For example, dinuclear lanthanide complexes have shown slow magnetic relaxation, making them interesting for studies in quantum computing and magnetic storage (Zhang et al., 2016). The structural motifs present in "1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one" could offer frameworks for the development of new luminescent or magnetic materials by incorporating lanthanide ions, thus expanding the toolkit for advanced material science.
Organic Light-Emitting Diodes (OLEDs)
Compounds featuring pyridine and pyrrolidine units have been utilized in the development of host materials for phosphorescent OLEDs. Research demonstrates that these materials can significantly improve the efficiency and durability of OLEDs, offering high color purity and energy efficiency (Li et al., 2016). The unique structure of "1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one" could potentially be explored for similar applications in electronic devices, contributing to the advancement of display technology and energy-saving lighting solutions.
Wirkmechanismus
Target of Action
The primary targets of the compound “1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unclear . Depending on its targets and mode of action, the compound could potentially influence cell growth, cell cycle progression, apoptosis, or other cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and function, while the presence of other molecules could lead to competitive or noncompetitive inhibition.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-18-9-7-16(19-13)22-15-8-10-20(12-15)17(21)11-14-5-3-2-4-6-14/h2-7,9,15H,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYBUYGYMDAWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2854334.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)


![4-chloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2854342.png)
![(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2854343.png)

![1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2854349.png)




